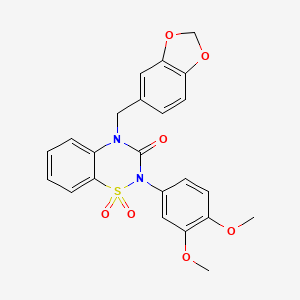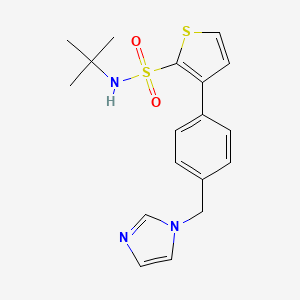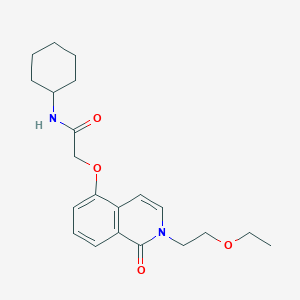![molecular formula C16H11BrF3N3O2 B2727183 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime CAS No. 339279-70-8](/img/structure/B2727183.png)
3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a trifluoromethylphenyl group, a hydrazone group, and an oxime group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The bromophenyl and trifluoromethylphenyl groups would likely contribute to the overall aromaticity of the molecule . The hydrazone and oxime groups would introduce additional polar characteristics .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be replaced through nucleophilic aromatic substitution reactions . The hydrazone group could potentially tautomerize under certain conditions . The oxime group could potentially be reduced to an amine or oxidized to a nitro group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of aromatic rings and polar groups would likely make the compound relatively stable . The bromine and fluorine atoms would likely make the compound relatively dense .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Oximes, such as 3-(phenylhydrazono) butan-2-one oxime , exhibit potential antioxidant properties, suggesting their use as antioxidant compounds. This was determined through studies focusing on their ability to decrease hydrogen peroxide-induced lipid peroxidation in vitro and in vivo, without presenting toxicity signs in mice (Puntel et al., 2008).
Heterocyclic Chemistry Applications
2-Arylhydrazono-3-oxopropanals react with various reagents to form a variety of heterocyclic compounds, including isoxazoles, arylazopyrazoles, and triazoles, showcasing their utility in synthesizing novel heterocyclic structures (Abdel-Khalik et al., 2000).
DNA Binding Aspects
A trinuclear copper(II) complex synthesized from an oxime-based ligand displayed significant DNA binding aspects, investigated through spectroscopic techniques. The negative enthalpy and entropy changes suggest interactions via van der Waals or hydrogen bonding, indicating potential applications in biochemistry and molecular biology (Naskar et al., 2017).
Organic Synthesis and Catalysis
Oximes and related compounds, such as α-bromo ketoximes , serve as precursors in the synthesis of polyfunctional azoles, azines, and other heterocycles, demonstrating their versatility in organic synthesis and potential applications in catalysis (Mohareb et al., 1987).
Antimicrobial Activity
Novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety, derived from hydrazone chemistry, exhibited antimicrobial activity. This suggests the potential of oxime and hydrazone derivatives in developing new antimicrobial agents (Reddy et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2E,3E)-1-(4-bromophenyl)-3-hydroxyimino-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N3O2/c17-12-5-1-10(2-6-12)15(24)14(9-21-25)23-22-13-7-3-11(4-8-13)16(18,19)20/h1-9,22,25H/b21-9+,23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABWLJMGRPEJSW-XFGNKMNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C=NO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C=N/O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

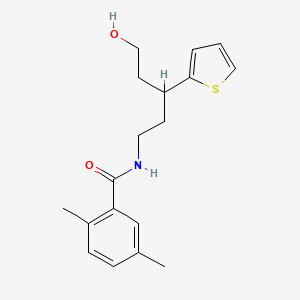
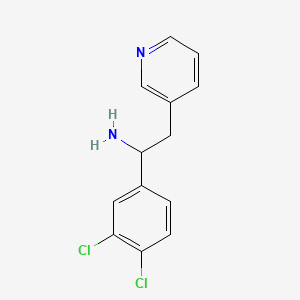

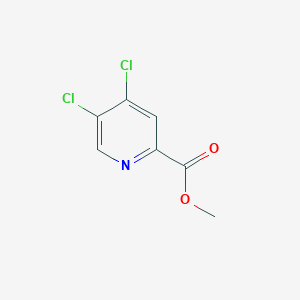
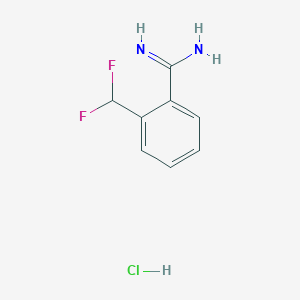
![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)
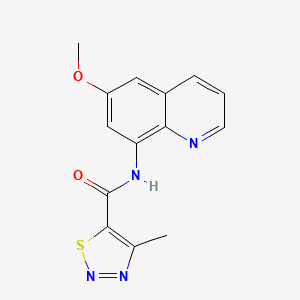
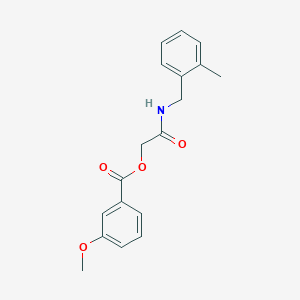
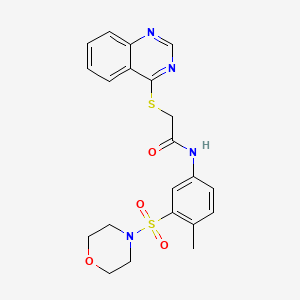
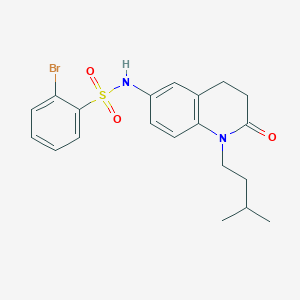
![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2727119.png)
